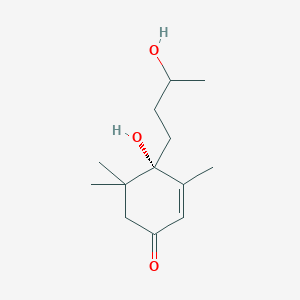

9-Epiblumenol B

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H22O3 |

|---|---|

Peso molecular |

226.31 g/mol |

Nombre IUPAC |

(4S)-4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10?,13-/m1/s1 |

Clave InChI |

CWOFGGNDZOPNFG-JLOHTSLTSA-N |

SMILES isomérico |

CC1=CC(=O)CC([C@]1(CCC(C)O)O)(C)C |

SMILES canónico |

CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

9-Epiblumenol B: A Technical Overview of Its Properties and Putative Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Epiblumenol B is a sesquiterpenoid that has been identified in the plant species Phyllanthus lawii and Phyllanthus polyphyllus.[1] This technical guide provides a summary of the available physicochemical and spectral data for this compound. While the presence of this compound in the aforementioned Phyllanthus species is documented, a specific, detailed experimental protocol for its isolation and purification from these natural sources could not be located in the currently available scientific literature. This document, therefore, presents a generalized workflow for the isolation of secondary metabolites from plant material, which can serve as a foundational methodology for researchers aiming to isolate this compound.

Compound Properties

A comprehensive summary of the known quantitative data for this compound is presented in the tables below. This information has been aggregated from publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₃ | PubChem[1] |

| Molecular Weight | 226.31 g/mol | PubChem[1] |

| IUPAC Name | 4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one | PubChem[1] |

| InChI Key | CWOFGGNDZOPNFG-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(CCC1(C(=CC(=O)CC1(C)C)C)O)O | PubChem |

| Heavy Atom Count | 16 | PubChem |

| Complexity | 317 | PubChem |

| XLogP3-AA | 0.8 | PubChem |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Source |

| Mass Spectrometry | Precursor Type: [M+H]⁺ Precursor m/z: 227.164 Maxis II HD Q-TOF Bruker: 149.097549 (100), 125.097099 (77.89), 139.075439 (55.31), 151.112457 (50.02), 153.092010 (42.43) | PubChem |

| Precursor Type: [M-H₂O+H]⁺ Precursor m/z: 209.153 Maxis II HD Q-TOF Bruker: 149.097244 (100), 151.112991 (80.60), 139.075546 (42.31), 121.102089 (41.96), 209.154953 (38.39) | PubChem |

Note: Detailed NMR data (¹H and ¹³C) was not available in the searched resources. Researchers undertaking the isolation of this compound would need to perform full spectral analysis for complete structure elucidation and verification.

Putative Isolation Methodology

The following section outlines a generalized experimental protocol for the isolation of sesquiterpenoids from plant material. This serves as a starting point for the development of a specific protocol for this compound from Phyllanthus species. The genus Phyllanthus is known to be rich in a variety of phytochemicals, including terpenoids, flavonoids, and tannins.

General Experimental Workflow

The logical flow for the isolation and purification of a target natural product like this compound is depicted in the diagram below.

Caption: A generalized workflow for the isolation of natural products from plant sources.

Detailed Protocol Steps

-

Plant Material Collection and Preparation:

-

Collect fresh aerial parts of Phyllanthus lawii or Phyllanthus polyphyllus.

-

Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

-

-

Extraction:

-

Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus or maceration with a suitable solvent. A common starting point for sesquiterpenoids is a non-polar solvent like hexane (B92381) or a medium-polarity solvent such as dichloromethane (B109758) or ethyl acetate.

-

Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and n-butanol).

-

This step aims to separate compounds based on their polarity, with sesquiterpenoids typically concentrating in the less polar fractions (hexane, dichloromethane, or ethyl acetate).

-

-

Chromatographic Separation:

-

Subject the fraction suspected to contain this compound to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions with similar profiles.

-

-

Purification:

-

Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and methanol (B129727) or acetonitrile.

-

-

Structure Elucidation:

-

Determine the structure of the purified compound using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

UV-Vis Spectroscopy: To identify chromophores.

-

-

Signaling Pathways and Logical Relationships

As the biological activity and mechanism of action of this compound are not well-documented, a signaling pathway diagram cannot be provided at this time. Further research into the bioactivity of this compound is required.

The logical relationship for the identification and characterization of this compound is outlined in the following diagram.

Caption: Logical progression from hypothesis to the structural elucidation of a natural product.

Conclusion

This compound represents a potentially interesting natural product from the Phyllanthus genus. While its physicochemical properties are partially characterized, a significant gap in knowledge exists regarding its biological activity and a detailed, reproducible isolation protocol. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to pursue the isolation and further investigation of this compound. The development of a specific and optimized isolation protocol will be a critical first step in unlocking the potential of this compound for drug discovery and development.

References

Unveiling 9-Epiblumenol B: A Technical Guide to its Natural Occurrence in Phyllanthus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Phyllanthus, comprising a vast array of species, is a well-established reservoir of structurally diverse and biologically active secondary metabolites. These plants have been a cornerstone of traditional medicine systems worldwide for centuries and continue to be a focal point for modern phytochemical and pharmacological research. Among the myriad of compounds isolated from this genus, terpenoids represent a significant class, exhibiting a wide range of therapeutic properties. This technical guide delves into the natural occurrence of a specific sesquiterpenoid, 9-Epiblumenol B, within the Phyllanthus genus. While direct quantitative data remains elusive in currently available literature, this document provides a comprehensive overview of its identified sources and a generalized framework for its isolation and analysis, catering to the needs of researchers in natural product chemistry and drug discovery.

Natural Sources of this compound in Phyllanthus

Recent phytochemical screenings have identified the presence of this compound in the following Phyllanthus species:

-

Phyllanthus lawii

-

Phyllanthus polyphyllus

While these species are confirmed as natural sources of this compound, to date, there is a conspicuous absence of published quantitative data regarding the concentration of this compound within these plants. Further research is warranted to determine the yield and variability of this compound in different plant parts and geographical locations.

Terpenoids and Related Compounds in the Phyllanthus Genus

To provide a broader context of the chemical landscape within which this compound is found, the following table summarizes other terpenoids and related compounds that have been isolated from various Phyllanthus species. This data underscores the biosynthetic potential of the genus to produce a rich diversity of these molecules.

| Compound Class | Compound Name | Phyllanthus Species | Plant Part |

| Triterpene | Lupeol | P. acidus | Not Specified |

| Triterpene | β-Amyrin | P. acidus | Not Specified |

| Triterpene | Phyllanthol | P. acidus | Not Specified |

| Triterpene Arabinosides | Two new monoacetylated derivatives | P. polyphyllus var. siamensis | Leaves |

| Diterpenoids | Not specified | P. hainanensis, P. urinaria, P. acidus | Not Specified |

| Monoterpene | Not specified | P. hainanensis, P. urinaria, P. acidus | Not Specified |

Generalized Experimental Protocol for the Isolation and Identification of Terpenoids from Phyllanthus Species

The following protocol outlines a general methodology for the extraction, separation, and identification of terpenoids, including this compound, from Phyllanthus plant material. This serves as a foundational workflow that can be optimized based on the specific species and target compound.

1. Plant Material Collection and Preparation:

- Collect fresh, healthy plant material (e.g., leaves, stems, roots) of the desired Phyllanthus species.

- Thoroughly wash the plant material with distilled water to remove any debris.

- Air-dry the material in the shade or use a lyophilizer to prevent the degradation of thermolabile compounds.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

- Solvent Selection: Begin with a non-polar solvent like hexane (B92381) or petroleum ether to extract lipophilic compounds, including many terpenoids. Macerate the powdered plant material in the chosen solvent at room temperature for 24-48 hours with occasional stirring.

- Sequential Extraction: After filtration, the marc (plant residue) can be sequentially extracted with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and methanol, to isolate a wider range of compounds.

- Concentration: Concentrate the resulting crude extracts under reduced pressure using a rotary evaporator at a temperature below 40°C.

3. Chromatographic Separation and Purification:

- Column Chromatography: Subject the crude extract to column chromatography over silica (B1680970) gel. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

- Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

- Further Purification: Combine fractions showing similar TLC profiles and subject them to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to isolate pure compounds.

4. Structure Elucidation:

- Spectroscopic Analysis: Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the carbon-hydrogen framework. 2D NMR techniques (COSY, HMQC, HMBC) can be used for more complex structures.

- Infrared (IR) Spectroscopy: To identify functional groups.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

- Comparison with Literature Data: Compare the obtained spectroscopic data with published data for known compounds to confirm the identity of this compound.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation and identification of terpenoids from Phyllanthus species.

Conclusion

While the presence of this compound in Phyllanthus lawii and Phyllanthus polyphyllus has been established, a significant research gap exists concerning its quantitative analysis and detailed isolation procedures. The generalized protocol and workflow presented in this guide offer a robust starting point for researchers aiming to investigate this and other terpenoids within the Phyllanthus genus. Further studies are crucial to unlock the full pharmacological potential of these natural compounds and to provide the quantitative data necessary for advancing drug development initiatives.

The Biosynthesis of Blumenol Derivatives in Plants: A Technical Guide for Researchers

Abstract

Blumenol derivatives, a class of C13 apocarotenoids, are increasingly recognized for their significant roles in plant physiology, particularly as systemic biomarkers for arbuscular mycorrhizal (AM) fungal symbiosis. This technical guide provides a comprehensive overview of the biosynthesis pathway of blumenol derivatives in plants, with a focus on the enzymatic steps, regulatory mechanisms, and their induction during symbiotic interactions. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the biochemical pathways to facilitate further investigation and application of these compounds.

Introduction

Blumenols are C13 cyclohexenone derivatives produced from the oxidative cleavage of C40 carotenoids. While constitutively present at low levels in some plant tissues, specific blumenol C-glucosides, such as 11-hydroxyblumenol C-glucoside and 11-carboxyblumenol C-glucoside, accumulate to high levels in both roots and shoots of plants colonized by AM fungi. This accumulation is strongly correlated with the extent of fungal colonization, making these compounds reliable biomarkers for a functional symbiosis. Understanding the biosynthesis of these molecules is crucial for harnessing their potential in agricultural biotechnology and for elucidating their signaling functions in plant-microbe interactions.

The Biosynthesis Pathway of Blumenol C-Glucosides

The biosynthesis of blumenol C-glucosides is initiated in the roots upon successful colonization by AM fungi and shares early enzymatic steps with the strigolactone biosynthesis pathway. The pathway can be broadly divided into three main stages: initial carotenoid cleavage, formation of the C13 cyclohexenone core, and subsequent modifications.

Initial Carotenoid Cleavage and Formation of the C13 Skeleton

The pathway commences with the enzymatic cleavage of a C40 carotenoid precursor. The key enzymes involved in this initial phase are:

-

DWARF27 (D27): A β-carotene isomerase that is also involved in strigolactone biosynthesis. D27 is proposed to facilitate the isomerization of the C40 carotenoid, which is a prerequisite for the subsequent cleavage steps.

-

CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7/D17): This enzyme performs an eccentric cleavage of the C40 carotenoid to produce a C13 cyclohexenone and a C27 apocarotenoid intermediate.

-

CAROTENOID CLEAVAGE DIOXYGENASE 1 (CCD1): The C27 intermediate generated by CCD7 is further cleaved by CCD1 to yield a second C13 cyclohexenone molecule.

Caption: Proposed biosynthesis pathway of blumenol C-glucosides in plants.

Late-Stage Modifications: Hydroxylation, Carboxylation, and Glycosylation

Following the formation of the C13 cyclohexenone backbone, a series of modifications occur to produce the bioactive blumenol C-glucosides. These steps are less characterized, but are believed to be catalyzed by:

-

Cytochrome P450s (P450s): These enzymes are likely responsible for the hydroxylation and carboxylation of the C13 cyclohexenone at the C-11 and C-12 positions to form 11-hydroxyblumenol C and 11-carboxyblumenol C, respectively.

-

Glycosyltransferases (GTs): The final step is the glycosylation of the hydroxylated and carboxylated intermediates, typically at the C-9 position, to produce the corresponding blumenol C-glucosides.

Transcriptomic analyses of mycorrhizal roots have identified several candidate P450 and GT genes that are co-expressed with the upstream blumenol biosynthesis genes, suggesting their involvement in these final modification steps.

Regulation of Blumenol Biosynthesis by Arbuscular Mycorrhizal Fungi

The biosynthesis of blumenol C-glucosides is tightly regulated and is strongly induced upon the establishment of a functional AM symbiosis. The signaling pathway leading to the upregulation of blumenol biosynthesis genes is integrated with the common symbiotic signaling pathway (CSSP), which is also required for rhizobial symbiosis in legumes.

Key aspects of the regulation include:

-

Induction upon Fungal Colonization: The expression of key biosynthetic genes, including D27, CCD7, and CCD1, is significantly upregulated in roots colonized by AM fungi.

-

Systemic Signaling: While the biosynthesis is initiated in the roots, the resulting blumenol C-glucosides are transported to the shoots, where they can be detected in leaves. This suggests a role for these compounds in systemic signaling, potentially communicating the mycorrhizal status of the roots to the rest of the plant.

-

Independence from Phosphate (B84403) Status and D14L Signaling: Unlike strigolactone biosynthesis, the induction of blumenol accumulation appears to be independent of the plant's phosphate status and the D14L/SMAX1 signaling pathway, which are known to regulate strigolactone levels. This indicates that while the pathways share enzymes, their regulation is distinct, allowing the plant to fine-tune the production of these two classes of apocarotenoids in response to different environmental cues.

Caption: Signaling cascade for blumenol biosynthesis induction by AMF.

Quantitative Data on Blumenol Accumulation

The accumulation of blumenol C-glucosides is a quantitative indicator of the extent of AMF colonization. The table below summarizes representative data on the levels of these compounds in various plant species upon inoculation with AM fungi.

| Plant Species | AM Fungus | Tissue | Blumenol Derivative | Fold Increase (AMF+ vs. AMF-) | Reference |

| Nicotiana attenuata | Rhizophagus irregularis | Leaves | 11-hydroxyblumenol C-glucoside | >100 | |

| Nicotiana attenuata | Rhizophagus irregularis | Leaves | 11-carboxyblumenol C-glucoside | >100 | |

| Solanum lycopersicum | Rhizophagus irregularis | Leaves | 11-carboxyblumenol C-glucoside | Detected only in AMF+ | |

| Hordeum vulgare | Rhizophagus irregularis | Leaves | 11-hydroxyblumenol C-glucoside | Detected only in AMF+ | |

| Triticum aestivum | Rhizophagus irregularis | Leaves | 11-hydroxyblumenol C-glucoside | Detected only in AMF+ | |

| Medicago truncatula | Rhizophagus irregularis | Leaves | 11-hydroxyblumenol C-glucoside | Detected only in AMF+ |

Note: "Detected only in AMF+" indicates that the compound was below the limit of detection in non-mycorrhizal control plants.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of blumenol biosynthesis.

Quantification of Blumenol Derivatives by UHPLC-MS/MS

This protocol describes the extraction and quantification of blumenol derivatives from plant leaf tissue.

5.1.1. Materials and Reagents

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Internal standard (e.g., deuterated abscisic acid)

-

UHPLC system coupled to a triple quadrupole mass spectrometer

5.1.2. Sample Preparation and Extraction

-

Harvest fresh leaf tissue (approx. 100 mg) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

-

Add 1 mL of extraction solvent (methanol with 0.1% formic acid) containing the internal standard.

-

Vortex thoroughly and incubate for 30 minutes at 4°C with shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

5.1.3. UHPLC-MS/MS Analysis

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high aqueous to high organic phase to separate the target analytes.

-

Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) mode for targeted quantification. The specific precursor-to-product ion transitions for common blumenol C-glucosides are provided in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 11-hydroxyblumenol C-glucoside | 389.2 | 209.2 |

| 11-carboxyblumenol C-glucoside | 403.2 | 195.1 |

| Blumenol C-glucoside | 373.2 | 209.2 |

5.1.4. Data Analysis

Quantify the blumenol derivatives by comparing the peak area of the analyte to that of the internal standard.

Caption: Experimental workflow for blumenol derivative analysis.

Functional Characterization of Biosynthetic Enzymes

To confirm the function of the enzymes in the blumenol biosynthesis pathway, heterologous expression followed by in vitro or in vivo activity assays is required.

5.2.1. Heterologous Expression

Candidate genes for CCDs, P450s, and GTs can be cloned into expression vectors and expressed in a suitable heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

5.2.2. In Vitro Enzyme Assays

-

CCD Activity Assay:

-

Incubate the purified recombinant CCD enzyme with its putative carotenoid substrate (e.g., β-carotene for CCD7, C27 apocarotenoid for CCD1).

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by HPLC or GC-MS to identify the C13 cyclohexenone.

-

-

P450 Activity Assay:

-

Reconstitute the purified recombinant P450 with a cytochrome P450 reductase and NADPH.

-

Incubate with the C13 cyclohexenone substrate.

-

Extract the products and analyze by LC-MS to detect hydroxylated or carboxylated derivatives.

-

-

GT Activity Assay:

-

Incubate the purified recombinant GT with the hydroxylated/carboxylated blumenol aglycone and a sugar donor (e.g., UDP-glucose).

-

Analyze the reaction mixture by LC-MS to detect the formation of the blumenol glucoside.

-

Conclusion

The biosynthesis of blumenol derivatives is a specialized branch of the apocarotenoid pathway that is intricately linked to the establishment of arbuscular mycorrhizal symbiosis. The core enzymatic machinery for the formation of the C13 blumenol skeleton is largely understood, sharing components with strigolactone biosynthesis. However, the downstream modification steps, catalyzed by putative cytochrome P450s and glycosyltransferases, remain an active area of research. The detailed protocols and quantitative data presented in this guide provide a foundation for researchers to further dissect this important biosynthetic pathway and to utilize blumenol derivatives as powerful tools for studying and enhancing plant-microbe interactions.

9-Epiblumenol B: Unveiling a Potential Apocarotenoid Signaling Molecule in Plant Biology

For Immediate Release

A Deep Dive into the Putative Signaling Role of 9-Epiblumenol B, a C13-Apocarotenoid Implicated in Plant Symbiotic Interactions.

This technical guide explores the emerging role of this compound as a potential signaling molecule derived from carotenoid metabolism. While research on this specific compound is nascent, this document synthesizes the current understanding of related apocarotenoids, particularly blumenols, and proposes a hypothetical signaling framework based on established pathways of other well-characterized apocarotenoid hormones like abscisic acid (ABA) and strigolactones (SLs). This whitepaper is intended for researchers, scientists, and drug development professionals interested in novel plant signaling molecules and their potential applications.

Introduction to Apocarotenoids as Signaling Molecules

Apocarotenoids are a diverse class of metabolites derived from the oxidative cleavage of carotenoids. This cleavage can be enzymatic, mediated by carotenoid cleavage dioxygenases (CCDs), or occur non-enzymatically through reactions with reactive oxygen species (ROS).[1][2] These molecules are not merely breakdown products but serve as crucial signaling agents in a variety of physiological processes in plants, including developmental regulation, stress responses, and interactions with other organisms.[3][4][5] Well-established apocarotenoid hormones include abscisic acid (ABA), a key regulator of abiotic stress responses and seed dormancy, and strigolactones (SLs), which control plant architecture and mediate communication in the rhizosphere.

The Emergence of Blumenols in Plant Signaling

Recent studies have highlighted a group of C13-apocarotenoids known as blumenols as potential signaling molecules, particularly in the context of arbuscular mycorrhizal (AM) symbiosis. The accumulation of blumenol C glucosides in the shoots of various plant species has been strongly correlated with the colonization of their roots by AM fungi, suggesting a role as a systemic signal of a successful symbiotic relationship. This compound is a stereoisomer of blumenol B, another member of this C13-apocarotenoid family.

Biosynthesis of this compound

The biosynthesis of blumenols is intrinsically linked to the carotenoid pathway. It is proposed that a C40 carotenoid is first cleaved by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), an enzyme also involved in strigolactone biosynthesis. This initial cleavage produces a C13 cyclohexenone and a C27 apocarotenoid. The C27 intermediate can then be further cleaved by CAROTENOID CLEAVAGE DIOXYGENASE 1 (CCD1) to yield another C13 cyclohexenone, which can be a precursor to various blumenols.

A Hypothetical Signaling Pathway for this compound

Currently, a specific signaling pathway for this compound has not been elucidated. However, by drawing parallels with the well-characterized abscisic acid (ABA) signaling cascade, a hypothetical model can be proposed. This model provides a framework for future research aimed at identifying the molecular components of blumenol signaling.

The canonical ABA signaling pathway involves the PYR/PYL/RCAR family of receptors, which, upon binding to ABA, inhibit Type 2C protein phosphatases (PP2Cs). This inhibition relieves the suppression of SNF1-related protein kinases 2 (SnRK2s), allowing them to phosphorylate downstream targets, including transcription factors, to regulate gene expression.

A putative signaling pathway for this compound might follow a similar logic:

-

Perception: this compound may be perceived by a specific receptor, potentially a member of the PYR/PYL/RCAR superfamily or a novel receptor protein.

-

Signal Transduction: Binding of this compound to its receptor could trigger a conformational change, leading to the inhibition of a negative regulator, such as a PP2C-like phosphatase.

-

Kinase Activation: The de-repression of a protein kinase (analogous to SnRK2s) would lead to its activation through autophosphorylation.

-

Transcriptional Regulation: The activated kinase would then phosphorylate downstream transcription factors, leading to the expression of genes involved in mediating the physiological response, such as those related to symbiotic interactions or stress tolerance.

Quantitative Data

Quantitative data on this compound is scarce. However, studies on related blumenol C glucosides have shown a significant accumulation in plants colonized by AM fungi. The table below summarizes representative data from literature, highlighting the induction of these compounds during symbiosis.

| Plant Species | Treatment | Compound | Fold Change (Colonized vs. Non-colonized) | Reference |

| Nicotiana attenuata | AM Fungi Colonization | Blumenol C Glucosides (in shoots) | > 100 | |

| Solanum lycopersicum | AM Fungi Colonization | Blumenol C Glucosides (in shoots) | > 50 | |

| Hordeum vulgare | AM Fungi Colonization | Blumenol C Glucosides (in shoots) | > 20 |

Note: This table presents data for blumenol C glucosides, as specific quantitative data for this compound in a signaling context is not yet available.

Experimental Protocols

Investigating the signaling properties of this compound would require a combination of genetic, biochemical, and physiological approaches. Below are detailed methodologies for key experiments that would be crucial in elucidating its signaling pathway.

Receptor Binding Assays

Objective: To identify a receptor that directly binds to this compound.

Methodology:

-

Candidate Receptor Selection: Based on the ABA signaling pathway, members of the PYR/PYL/RCAR family would be primary candidates. A library of these proteins would be expressed and purified.

-

Binding Assay: A surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assay would be performed.

-

SPR: The purified candidate receptor is immobilized on a sensor chip. Solutions containing varying concentrations of this compound are passed over the chip. The binding and dissociation are monitored in real-time to determine binding affinity (KD).

-

ITC: A solution of the candidate receptor is titrated with a solution of this compound. The heat released or absorbed during binding is measured to determine the thermodynamic parameters of the interaction.

-

In Vitro Kinase Assays

Objective: To determine if the interaction between this compound and its putative receptor can modulate the activity of a downstream kinase.

Methodology:

-

Component Purification: The putative receptor, a candidate PP2C-like phosphatase, and a candidate SnRK2-like kinase are expressed and purified.

-

Assay Setup: The kinase is incubated with the phosphatase in the presence and absence of the receptor and this compound.

-

Kinase Activity Measurement: The activity of the kinase is measured by its ability to phosphorylate a model substrate (e.g., myelin basic protein) or a specific transcription factor. This is typically done using radiolabeled ATP ([γ-32P]ATP) and autoradiography or using a phosphospecific antibody in a Western blot analysis.

Transcriptional Reporter Assays

Objective: To identify downstream target genes and transcription factors regulated by this compound signaling.

Methodology:

-

Promoter-Reporter Constructs: The promoter of a candidate target gene (e.g., a gene upregulated during AM symbiosis) is cloned upstream of a reporter gene (e.g., luciferase or GUS).

-

Protoplast Transfection: The reporter construct is co-transfected into plant protoplasts along with constructs expressing the putative signaling components (receptor, phosphatase, kinase, and transcription factor).

-

Reporter Gene Assay: The transfected protoplasts are treated with this compound. The activity of the reporter gene is then measured to determine the effect of the signaling cascade on gene expression.

Conclusion and Future Directions

The evidence, primarily from studies on related blumenols, strongly suggests that this compound has the potential to be a significant signaling molecule in plants, particularly in mediating systemic responses to root symbiosis. The proposed hypothetical signaling pathway, based on the well-established ABA signaling model, provides a robust framework for guiding future research.

Key areas for future investigation include:

-

Receptor Identification: The foremost priority is the identification and characterization of the receptor(s) for this compound.

-

Elucidation of the Signaling Cascade: Identifying the downstream components, including phosphatases, kinases, and transcription factors, is essential.

-

Physiological Role: Determining the precise physiological roles of this compound beyond its association with AM symbiosis, for instance, in response to various abiotic and biotic stresses.

-

Cross-talk with Other Hormones: Investigating the interplay between this compound signaling and other phytohormone pathways.

The exploration of this compound and other blumenols opens up new avenues for understanding the complex chemical communication that governs plant life. A deeper understanding of these signaling molecules could have significant implications for agriculture, potentially leading to the development of novel biostimulants or agents that enhance plant resilience and productivity.

References

Navigating the Frontier: A Technical Guide to the Preliminary Biological Screening of 9-Epiblumenol B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, comprehensive public records detailing the preliminary biological screening of 9-Epiblumenol B are scarce. This technical guide, therefore, presents a hypothetical framework based on established methodologies for the initial biological evaluation of novel natural products. The experimental protocols, data, and signaling pathways described herein are representative examples and should be adapted based on actual experimental findings.

Introduction

This compound is a sesquiterpenoid that has been identified in plant species such as Phyllanthus lawii and Phyllanthus polyphyllus.[1] Sesquiterpenoids are a class of natural products known for their diverse and potent biological activities. A preliminary biological screening is the critical first step in elucidating the therapeutic potential of a novel compound like this compound. This process involves a battery of in vitro assays designed to identify any significant biological effects, which can then guide further, more focused research.

This guide outlines a standard workflow for the preliminary biological screening of a novel compound, presents hypothetical data in the required format, details common experimental protocols, and visualizes potential mechanisms of action.

General Workflow for Preliminary Biological Screening

The initial assessment of a novel compound typically follows a tiered approach, starting with broad-spectrum assays and progressing to more specific investigations based on initial findings.

Caption: A generalized workflow for the preliminary biological screening and development of a novel natural product.

Hypothetical Biological Activity Data

The following tables summarize potential quantitative data from a preliminary biological screen of this compound.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay Type | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| A549 (Lung Carcinoma) | MTT | 10 | 15.2 ± 2.1 | > 100 |

| 50 | 48.9 ± 3.5 | 51.2 | ||

| 100 | 89.7 ± 4.2 | |||

| MCF-7 (Breast Carcinoma) | MTT | 10 | 22.5 ± 2.8 | > 100 |

| 50 | 65.1 ± 4.1 | 42.5 | ||

| 100 | 95.3 ± 3.9 | |||

| HEK293 (Normal Kidney) | MTT | 10 | 2.1 ± 0.5 | > 100 |

| 50 | 10.8 ± 1.9 | > 100 | ||

| 100 | 25.4 ± 3.3 |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Organism | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Broth Microdilution | 64 |

| Escherichia coli | Broth Microdilution | > 256 |

| Candida albicans | Broth Microdilution | 128 |

Table 3: Hypothetical Antioxidant and Enzyme Inhibition Data for this compound

| Assay | Target | IC₅₀ (µM) |

| DPPH Radical Scavenging | Free Radical | 85.3 |

| Cyclooxygenase-2 (COX-2) | Enzyme | 35.8 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results.

Protocol 1: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells (e.g., A549, MCF-7, HEK293) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Signaling Pathway Investigation

Based on the hypothetical finding of selective cytotoxicity towards cancer cells, a follow-up investigation might explore the induction of apoptosis. Many natural products exert their anticancer effects by modulating key signaling pathways that control cell survival and death.

Caption: A hypothetical intrinsic apoptosis signaling pathway potentially modulated by this compound.

Conclusion

While specific biological data for this compound remains to be published, this guide provides a robust framework for its preliminary biological screening. The outlined workflow, standardized protocols, and clear data presentation are essential for identifying and validating the therapeutic potential of novel natural products. The hypothetical data presented herein suggest that this compound could possess selective cytotoxic and moderate antimicrobial and antioxidant activities, warranting further investigation into its mechanism of action, potentially through the induction of apoptosis in cancer cells. Future studies are essential to confirm these hypotheses and fully elucidate the pharmacological profile of this novel sesquiterpenoid.

References

An In-depth Technical Guide to 9-Epiblumenol B: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Epiblumenol B is a sesquiterpenoid natural product that has been identified in various plant species. As a member of the blumenol family of compounds, it shares a characteristic thirteen-carbon skeleton. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a summary of its reported biological activities and the experimental protocols utilized for its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are essential for its isolation, characterization, and formulation in potential therapeutic applications.

General and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₃ | [1] |

| Molecular Weight | 226.31 g/mol | [1] |

| IUPAC Name | (S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one | [2] |

| CAS Number | 22841-42-5 | [2][3] |

| InChI | InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10-,13+/s1 | PubChem |

| InChIKey | CWOFGGNDZOPNFG-QMMMGYOBSA-N | PubChem |

| Canonical SMILES | CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C | PubChem |

Physical Properties

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Spectral Data

Mass Spectrometry

| Parameter | Value | Source |

| MS Type | LC-MS | |

| Precursor Type | [M+H]⁺ | |

| Precursor m/z | 227.164 | |

| Major Fragments (m/z) | 149.097549 (100%), 125.097099 (77.89%), 139.075439 (55.31%), 151.112457 (50.02%), 153.092010 (42.43%) |

Natural Sources

This compound has been isolated from several plant species, indicating its distribution in the plant kingdom.

| Plant Species | Family | Plant Part |

| Phyllanthus lawii | Phyllanthaceae | Not specified |

| Phyllanthus polyphyllus | Phyllanthaceae | Not specified |

| Rosa multiflora | Rosaceae | Herbs |

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activities and potential signaling pathways of this compound. The genus Phyllanthus, from which this compound has been isolated, is known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Sesquiterpenoids as a class of compounds are also known to possess diverse biological activities, including anti-inflammatory and anticancer properties. However, specific studies on this compound are required to determine its bioactivity profile.

Future research should focus on evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological effects of purified this compound. Such studies would be crucial in uncovering its therapeutic potential.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available. However, based on general procedures for the isolation of terpenoids from Phyllanthus species, a general workflow can be outlined.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of sesquiterpenoids from plant material.

Conclusion and Future Directions

This compound is a naturally occurring sesquiterpenoid with a well-defined chemical structure. While its basic physicochemical properties are known, there is a significant lack of data regarding its specific physical properties, detailed NMR assignments, and biological activities. The information on its natural sources provides a starting point for its isolation and further investigation.

Future research efforts should be directed towards:

-

Detailed Spectroscopic Analysis: Publishing the complete ¹H and ¹³C NMR data of this compound to facilitate its unambiguous identification in complex mixtures.

-

Determination of Physical Properties: Measuring key physical constants such as melting point and specific solubility values.

-

Biological Screening: Conducting a comprehensive evaluation of the biological activities of this compound, including its potential cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects.

-

Mechanism of Action Studies: If any significant biological activity is identified, subsequent studies should focus on elucidating the underlying signaling pathways and molecular targets.

The generation of this data will be crucial for unlocking the full potential of this compound as a lead compound in drug discovery and development.

References

The Role of 9-Epiblumenol B in Arbuscular Mycorrhizal Symbiosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbuscular mycorrhizal (AM) symbiosis is a widespread, mutualistic relationship between most terrestrial plants and fungi of the phylum Glomeromycota. This interaction is fundamental to nutrient cycling in ecosystems, primarily facilitating plant uptake of phosphorus and other poorly mobile nutrients. In return, the plant provides the obligate biotrophic fungus with carbon. The establishment and maintenance of this intricate association are governed by a complex chemical dialogue between the two partners. Among the signaling molecules implicated in this symbiosis are apocarotenoids, a class of metabolites derived from the oxidative cleavage of carotenoids. This technical guide focuses on the role of a specific apocarotenoid, 9-Epiblumenol B, in the context of AM symbiosis, providing an in-depth overview of its biosynthesis, regulation, and potential functions, supported by available quantitative data and experimental methodologies.

This compound: A Marker of Functional Symbiosis

This compound belongs to the blumenol group of C13-cyclohexenone derivatives. While research has often focused on blumenol C glycosides as markers for AM symbiosis, the presence and accumulation of various blumenol isomers, including this compound, are indicative of a functional symbiotic relationship.[1][2] These compounds are found to accumulate in both the roots and shoots of mycorrhizal plants, suggesting a systemic response to fungal colonization.[1][3] Their concentration positively correlates with the extent of root colonization by AM fungi.[1]

Chemical Profile of this compound

| Property | Value | Reference |

| Molecular Formula | C13H22O3 | [4] |

| Molecular Weight | 226.31 g/mol | [4] |

| IUPAC Name | 4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one | [4] |

| Class | Sesquiterpenoid / Apocarotenoid | [4] |

Quantitative Data on Blumenol Accumulation in AM Symbiosis

While specific quantitative data for this compound is limited in the reviewed literature, studies have quantified the accumulation of blumenol derivatives in response to AM fungal colonization. These findings provide a strong indication of the behavior of related compounds like this compound.

Table 1: Fold Change of Blumenol Derivatives in Jacobaea vulgaris Roots Colonized by Rhizophagus irregularis

| Metabolite | Fold Change in AM plants | Reference |

| Blumenol Derivative 1 | > 8000 | [5] |

| Blumenol Derivative 2 | > 5000 | [5] |

| Blumenol Derivative 3 | > 250 | [5] |

| Blumenol Derivative 4 | > 4000 | [5] |

| Blumenol Derivative 5 | > 3000 | [5] |

| Blumenol Derivative 6 | > 1000 | [5] |

Note: The specific isomers of the blumenol derivatives were not fully elucidated in this study.

Biosynthesis of this compound

This compound, like other blumenols, is an apocarotenoid synthesized via the carotenoid biosynthesis pathway.[2][6] The biosynthesis is initiated in the plastids and involves the enzymatic cleavage of carotenoids.

Key Enzymes and Pathway

The biosynthesis of blumenols is thought to share early steps with the strigolactone (SL) pathway, another class of apocarotenoids crucial for presymbiotic signaling with AM fungi.[7] The key enzymes involved are:

-

DWARF27 (D27): A β-carotene isomerase.[3]

-

Carotenoid Cleavage Dioxygenases (CCDs): Specifically CCD7 and CCD1 are implicated. CCD7 is involved in the initial cleavage of a C40 carotenoid, and CCD1 may be involved in a secondary cleavage of a C27 intermediate to produce the C13 skeleton of blumenols.[2][7]

The expression of genes encoding these enzymes is upregulated in roots upon colonization by AM fungi.[1] This upregulation is correlated with the accumulation of blumenols, suggesting a direct transcriptional control of their biosynthesis in response to the symbiosis.[1]

Proposed Biosynthetic Pathway of Blumenols

Caption: Proposed biosynthetic pathway of blumenols in plants.

Signaling Role of this compound in AM Symbiosis

The precise signaling cascade initiated by this compound in the context of AM symbiosis is not yet fully elucidated. However, the accumulation of blumenols in both roots and shoots suggests they may act as systemic signals, informing the shoot of the root's symbiotic status.[1][3] This could be part of a feedback mechanism that regulates the plant's investment in the symbiosis.

It is hypothesized that blumenols, after being synthesized in the roots, are transported to the aerial parts of the plant.[1] Their presence in the shoot could trigger downstream responses, potentially influencing photosynthesis, defense mechanisms, or nutrient allocation.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Extraction and Quantification of this compound and other Blumenols

The following protocol is adapted from methodologies used for the analysis of blumenol derivatives from plant tissues.[5][8]

1. Sample Preparation:

-

Harvest fresh plant material (roots or leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle under liquid nitrogen.

-

Accurately weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

2. Extraction:

-

Add 1 mL of 80% methanol (B129727) (MeOH) to the powdered tissue.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Incubate the samples overnight at -20°C to allow for complete extraction.

-

Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Re-extract the pellet with another 1 mL of 80% MeOH, vortex, and incubate for 1 hour at 4°C.

-

Centrifuge again and combine the supernatants.

-

Evaporate the combined supernatants to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Re-dissolve the dried extract in a known volume (e.g., 200 µL) of 50% methanol for analysis.

3. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[5]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes), followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be tested for optimal sensitivity for this compound.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for this compound need to be determined using a pure standard.

-

Quantification: Generate a standard curve using a certified reference standard of this compound to accurately quantify its concentration in the plant extracts.

-

Experimental Workflow for Blumenol Analysis

Caption: Experimental workflow for blumenol analysis.

Conclusion and Future Perspectives

This compound, as a member of the blumenol family, is emerging as a significant metabolite in the intricate chemical communication that underpins arbuscular mycorrhizal symbiosis. Its accumulation in mycorrhizal plants across different species points to a conserved and functionally important role. While current evidence strongly supports its utility as a biomarker for functional AM symbiosis, further research is required to delineate its precise signaling function.

Future investigations should focus on:

-

Quantitative Profiling: Targeted quantitative studies are needed to determine the exact concentrations of this compound in different plant tissues and at various stages of mycorrhizal development.

-

Functional Characterization: The direct effects of this compound on both the plant and the fungus need to be investigated. This could involve applying purified this compound to plant roots and fungal hyphae and observing the physiological and transcriptional responses.

-

Elucidation of Signaling Pathways: Identifying the receptors and downstream signaling components that mediate the response to this compound will be crucial to understanding its role in systemic signaling.

-

Biosynthetic Pathway Refinement: Further characterization of the enzymes involved in the later steps of blumenol biosynthesis will provide a more complete picture of its regulation.

A deeper understanding of the role of this compound and other blumenols in AM symbiosis could open new avenues for the development of biostimulants or genetic markers to enhance the efficiency of this beneficial plant-microbe interaction in agricultural systems.

References

- 1. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C13H22O3 | CID 14135401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Arbuscular Mycorrhizal Fungi and Plant Chemical Defence: Effects of Colonisation on Aboveground and Belowground Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association [bio-protocol.org]

Methodological & Application

Application Note: Quantification of 9-Epiblumenol B using a Novel LC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9-Epiblumenol B, a sesquiterpenoid of interest in various research fields. The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is designed to be a robust starting point for researchers requiring accurate quantification of this compound in complex matrices such as plant extracts and biological fluids.

Introduction

This compound is a naturally occurring sesquiterpenoid found in various plant species.[1] As interest in the biological activities of sesquiterpenoids grows, the need for reliable and sensitive analytical methods for their quantification becomes increasingly critical. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for analyzing complex samples.[2] This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS with electrospray ionization (ESI).

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are recommended starting protocols for plant material and plasma samples. Optimization may be required for different matrices.

For Plant Material (e.g., leaves, stems):

-

Homogenization: Weigh 1 gram of dried and powdered plant material.

-

Extraction: Add 10 mL of methanol (B129727) to the homogenized sample. Vortex for 1 minute and sonicate for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

For Plasma Samples (Protein Precipitation):

-

Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

-

Protein Crash: Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

-

Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.

LC-MS/MS Analysis

The following parameters are proposed as a starting point for method development and should be optimized for your specific instrumentation and application.

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Mass Spectrometry (MS) Conditions:

Based on experimental data for this compound, the following precursor and product ions are recommended for developing a Multiple Reaction Monitoring (MRM) method.[1]

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimize for specific instrument |

MRM Transitions for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| [M+H]⁺ 227.16 | 149.10 | Optimize (start at 15) | Primary transition for quantification |

| [M+H]⁺ 227.16 | 125.10 | Optimize (start at 20) | Secondary transition for confirmation |

| [M-H₂O+H]⁺ 209.15 | 149.10 | Optimize (start at 15) | Alternative precursor ion |

| [M-H₂O+H]⁺ 209.15 | 151.11 | Optimize (start at 15) | Alternative precursor ion transition |

Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed LC-MS/MS method for this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Expected Retention Time (min) |

| This compound | 227.16 | 149.10 | To be determined experimentally |

| This compound | 227.16 | 125.10 | To be determined experimentally |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from sample collection to data analysis.

Caption: Workflow for this compound quantification.

Logical Relationship of Method Components

This diagram shows the relationship between the different components of the analytical method.

Caption: Interrelation of analytical method components.

Conclusion

This application note provides a foundational LC-MS/MS method for the quantification of this compound. The proposed sample preparation protocols, chromatographic conditions, and mass spectrometric parameters serve as a robust starting point for method development and validation. Researchers are encouraged to optimize these conditions to suit their specific instrumentation and sample matrices to achieve the highest level of accuracy and precision in their quantitative studies.

References

Application Notes & Protocols: Extraction of 9-Epiblumenol B from Phyllanthus Leaf Material

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols are adapted from general methods for the extraction of terpenoids and megastigmane derivatives from plant materials, as a specific, published protocol for the extraction of 9-Epiblumenol B from Phyllanthus leaf material is not currently available in the scientific literature. These guidelines are intended to provide a robust starting point for methodology development.

Introduction

This compound, a megastigmane-type norisoprenoid, is a secondary metabolite found in various plants. Megastigmane derivatives have garnered interest for their potential biological activities. The genus Phyllanthus is a rich source of diverse phytochemicals, including terpenoids, flavonoids, and alkaloids. While the presence of this compound in Phyllanthus species is not yet explicitly documented in publicly available literature, the known occurrence of other terpenoids in this genus suggests its potential as a source.[1]

These application notes provide a detailed, adaptable protocol for the extraction, isolation, and quantification of this compound from Phyllanthus leaf material, intended for research and drug discovery purposes.

Experimental Protocols

Plant Material Preparation

-

Collection: Collect fresh leaves of the desired Phyllanthus species.

-

Authentication: A voucher specimen of the plant material should be deposited in a recognized herbarium for botanical authentication.

-

Drying: Shade-dry the leaves at room temperature (25-30°C) until they are brittle.

-

Grinding: Pulverize the dried leaves into a coarse powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size.

Extraction of Crude Extract

This protocol describes a maceration technique. For potentially higher efficiency, microwave-assisted extraction (MAE) can also be adapted.

-

Maceration:

-

Weigh 500 g of the powdered Phyllanthus leaf material.

-

Place the powder in a large glass container.

-

Add 5 L of 80% methanol (B129727) (v/v) to the container, ensuring the powder is fully submerged.

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

-

-

Filtration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and re-extract the residue twice more with 5 L of 80% methanol each time.

-

-

Concentration:

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure at 40°C using a rotary evaporator to obtain the crude methanol extract.

-

Liquid-Liquid Partitioning (Fractionation)

-

Suspension: Suspend the crude methanol extract (e.g., 50 g) in 500 mL of distilled water.

-

Hexane Partitioning:

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Add 500 mL of n-hexane and shake vigorously. Allow the layers to separate.

-

Collect the upper n-hexane layer. Repeat this step two more times.

-

Combine the n-hexane fractions and concentrate to dryness. This fraction will contain non-polar compounds.

-

-

Ethyl Acetate (B1210297) Partitioning:

-

To the remaining aqueous layer, add 500 mL of ethyl acetate and shake.

-

Collect the upper ethyl acetate layer. Repeat this step two more times.

-

Combine the ethyl acetate fractions and concentrate to dryness. This fraction is expected to contain this compound.

-

-

n-Butanol Partitioning:

-

The remaining aqueous layer can be further partitioned with n-butanol to isolate more polar compounds.

-

Isolation by Column Chromatography

-

Column Preparation: Pack a silica (B1680970) gel (60-120 mesh) column using a slurry of silica gel in n-hexane.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 25 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254). Develop the plate using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Pooling and Concentration: Combine the fractions that show a spot corresponding to a reference standard of this compound (if available) or fractions with similar TLC profiles. Concentrate the pooled fractions to obtain a semi-purified sample.

Purification by Preparative HPLC

-

Sample Preparation: Dissolve the semi-purified sample in HPLC-grade methanol and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water.

-

Flow Rate: As per column specifications.

-

Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

-

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound.

-

Final Concentration: Concentrate the collected fraction to obtain pure this compound.

Data Presentation

Table 1: Hypothetical Extraction Yields from Phyllanthus Leaf Material

| Fraction | Yield (g) from 500 g of Dry Leaf Powder | Percentage Yield (%) |

| Crude Methanol Extract | 65.0 | 13.0 |

| n-Hexane Fraction | 15.2 | 3.04 |

| Ethyl Acetate Fraction | 8.5 | 1.7 |

| n-Butanol Fraction | 12.3 | 2.46 |

| Purified this compound | 0.025 | 0.005 |

Note: These are hypothetical values for illustrative purposes.

Table 2: Spectroscopic Data for the Identification of this compound

| Technique | Data |

| ¹H NMR | Representative chemical shifts (δ) in ppm and coupling constants (J) in Hz. |

| ¹³C NMR | Representative chemical shifts (δ) in ppm.[2] |

| Mass Spec. | Expected m/z values for molecular ion and major fragments. |

Note: Specific spectroscopic data should be acquired and compared with literature values for confirmation.

Mandatory Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Analytical workflow for the identification and quantification of this compound.

References

Protocol for the Isolation of Blumenol Derivatives from Plant Roots

Application Note & Protocol: A Guideline for Researchers

This document provides a comprehensive protocol for the isolation and purification of blumenol derivatives from plant root tissues. Blumenols are a class of C13-norisoprenoids derived from the degradation of carotenoids and are of significant interest due to their roles in plant signaling, particularly in the symbiosis with arbuscular mycorrhizal fungi (AMF).[1][2][3] This protocol is intended for researchers in natural product chemistry, plant biology, and drug development.

Introduction

Blumenol derivatives have been identified as key signaling molecules in the interaction between plants and AMF.[1][2] Their presence and concentration in plant tissues, including roots and leaves, can be indicative of successful mycorrhizal colonization. The isolation of these compounds is essential for further structural elucidation, bioactivity screening, and the development of standards for quantitative analysis. This protocol outlines a general workflow for the extraction, fractionation, and purification of blumenol derivatives from plant root material.

Experimental Workflow

The overall workflow for the isolation of blumenol derivatives from plant roots involves several key stages, from sample preparation to the purification of individual compounds.

Caption: Experimental workflow for the isolation of blumenol derivatives.

Detailed Experimental Protocols

Plant Material and Preparation

-

Harvesting: Excavate plant roots carefully to minimize damage. For studies involving AMF, it is crucial to have both mycorrhizal and non-mycorrhizal control plants.

-

Cleaning: Gently wash the roots with deionized water to remove soil and debris.

-

Freeze-Drying: Immediately freeze the cleaned roots in liquid nitrogen to quench metabolic processes and store them at -80°C. Lyophilize the frozen roots to remove water, which facilitates grinding and improves extraction efficiency.

-

Grinding: Grind the freeze-dried root tissue into a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.

Extraction

-

Solvent Extraction: Macerate the powdered root material (e.g., 100 g) with methanol (e.g., 1 L) at room temperature for 24 hours. Repeat the extraction process three times to ensure exhaustive extraction. Methanol is a common solvent for the extraction of moderately polar compounds like blumenols.

-

Filtration and Concentration: Combine the methanolic extracts and filter them through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Blumenol derivatives are expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Silica (B1680970) Gel Column Chromatography: Subject the bioactive fraction (e.g., the n-butanol fraction) to column chromatography on a silica gel 60 column. Elute the column with a gradient of increasing polarity, for instance, a mixture of chloroform and methanol. Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC.

Purification

-

Sephadex LH-20 Column Chromatography: Pool the fractions containing blumenol derivatives and further purify them using a Sephadex LH-20 column with methanol as the eluent. This step is effective for separating compounds based on their size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual blumenol derivatives can be achieved by preparative HPLC on a C18 column. A typical mobile phase would consist of a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small percentage of formic acid.

Analytical Characterization

The identification and quantification of isolated blumenol derivatives are typically performed using modern analytical techniques.

UHPLC-MS/MS Analysis

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the detection and quantification of blumenol derivatives.

| Parameter | Value/Description | Reference |

| UHPLC System | Dionex UltiMate 3000 or equivalent | |

| Column | Agilent ZORBAX Eclipse XDB C18, 50 x 3.0 mm, 1.8 µm | |

| Column Temperature | 42°C | |

| Mobile Phase A | 0.05% Formic Acid, 0.1% Acetonitrile in Water | |

| Mobile Phase B | Methanol | |

| Autosampler Temp. | 10°C |

NMR Spectroscopy

For the structural elucidation of novel blumenol derivatives, nuclear magnetic resonance (NMR) spectroscopy is indispensable. This includes 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Proposed Signaling Pathway

The biosynthesis of blumenol derivatives is linked to the carotenoid cleavage pathway, which is induced upon successful AMF colonization of the plant roots.

Caption: Biosynthesis of blumenol derivatives from carotenoids.

Logical Relationship

The presence of blumenol derivatives in plant tissues, particularly in the shoots, serves as a reliable biomarker for AMF colonization in the roots.

Caption: Logical relationship between AMF colonization and foliar blumenols.

Conclusion

This protocol provides a general framework for the isolation of blumenol derivatives from plant roots. Researchers may need to optimize specific steps, such as solvent systems and chromatographic conditions, based on the plant species and the specific blumenol derivatives of interest. The successful isolation and characterization of these compounds will contribute to a better understanding of their biological functions and potential applications.

References

Application Notes and Protocols for Assessing Arbuscular Mycorrhizal Fungi Colonization Using Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbuscular mycorrhizal fungi (AMF) form symbiotic relationships with the roots of most terrestrial plants, playing a crucial role in nutrient uptake, plant health, and ecosystem stability. Accurate quantification of AMF colonization is essential for research in agriculture, environmental science, and the development of microbial inoculants. While traditional microscopic methods are effective, they can be labor-intensive and subjective. The use of biomarkers offers a quantitative, high-throughput alternative for assessing AMF presence and activity.

Recent research has highlighted several classes of molecules as potential biomarkers for AMF colonization, including fatty acids, lipids, and other secondary metabolites. Notably, while a direct role for 9-Epiblumenol B is not yet firmly established in the literature, related blumenol derivatives have been identified as promising leaf biomarkers for AMF association.[1][2] This document provides an overview of current and emerging biomarker-based methods for quantifying AMF colonization, with detailed protocols for their application.

Established and Emerging Biomarkers for AMF Colonization

Several types of biomarkers are currently utilized or are under investigation for the quantification of AMF colonization. These can be broadly categorized as follows:

-

Fatty Acid Signatures: Specific fatty acids are known to be characteristic of AMF. The phospholipid fatty acid (PLFA) and neutral lipid fatty acid (NLFA) 16:1ω5 are widely used as biomarkers for AMF biomass in soil and roots.[3][4][5][6][7][8][9][10][11]

-

Other Lipids: More complex lipids, such as cardiolipins, are being explored as potentially specific biomarkers for AMF, offering new avenues for detection.[12]

-

Molecular Markers: Quantitative polymerase chain reaction (qPCR) targeting specific AMF gene sequences, such as the ribosomal small subunit (rSSU), provides a highly sensitive and specific method for quantifying AMF DNA in root samples.[13][14][15][16]

-

Metabolomics: The study of the complete set of small-molecule metabolites in a biological sample has revealed that AMF colonization leads to significant changes in the plant's metabolome.[17][18][19][20][21] This approach has led to the identification of blumenol derivatives in leaves as indicators of root colonization by AMF.[1][2]

Data Presentation: Quantitative Biomarker Comparison

| Biomarker Class | Specific Biomarker(s) | Sample Type | Method of Analysis | Advantages | Disadvantages |